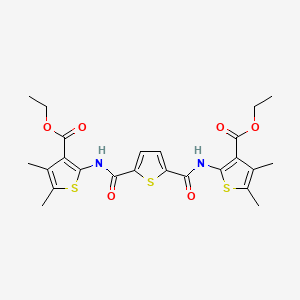

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate)

Description

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a bis-amide derivative featuring a central thiophene-2,5-dicarbonyl core linked to two 4,5-dimethylthiophene-3-carboxylate ester moieties via azanediyl bridges. This compound is structurally notable for its conjugated thiophene systems, which enhance electronic delocalization, and its ester/amide functionalities, which influence solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-[[5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S3/c1-7-31-23(29)17-11(3)13(5)33-21(17)25-19(27)15-9-10-16(35-15)20(28)26-22-18(24(30)32-8-2)12(4)14(6)34-22/h9-10H,7-8H2,1-6H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNPHPIUZVNBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is primarily used in the synthesis of anionic Cd(II) metal−organic frameworks (MOFs). The primary targets of this compound are the Cd(II) ions, which are connected to form a 3D framework.

Mode of Action

The compound interacts with Cd(II) ions to form a 3D framework. Each Cd(II) ion is connected to four molecules of the compound to form this framework. The charge balance of the framework is maintained by dimethylamine cations.

Biochemical Pathways

The compound is involved in the formation of MOFs, which have various applications such as gas adsorption, dye/heavy metal adsorption, and sensors. The MOFs constructed from this compound have been used for the adsorption of cationic methylene blue (MB) and luminescence sensing property toward nitroaromatic compounds (NACs).

Result of Action

The compound’s action results in the formation of a 3D framework that has the ability to adsorb a high amount of MB. Moreover, the compound displays detections for hydroxyl-substituted NACs. The adsorption ability of the framework toward cationic dye is assigned to predominantly electrostatic interaction and ion exchange.

Action Environment

The action, efficacy, and stability of Diethyl 2,2’-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) can be influenced by environmental factors. For instance, the presence of other compounds in the system can affect its ability to form the desired MOFs. Furthermore, the compound displayed reusability for MB adsorption and detection of hydroxyl-substituted NACs.

Biological Activity

Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple thiophene rings and dicarbonyl functionalities. Its molecular formula is , and it has a molecular weight of approximately 530.68 g/mol. The presence of thiophene rings contributes to its electronic properties, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can act against various bacterial strains, including drug-resistant pathogens. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl))bis(4,5-dimethylthiophene-3-carboxylate) against different cancer cell lines remains to be fully elucidated.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to Diethyl 2,2'-((thiophene-2,5-dicarbonyl)bis(azanediyl)) exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Anticancer Potential : In vitro studies on related thiophene compounds demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiophene derivatives is crucial for their therapeutic application. Studies suggest that these compounds may exhibit moderate bioavailability and are metabolized by liver enzymes. Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, further studies are needed to evaluate long-term safety .

Data Table: Biological Activities of Thiophene Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 3-Methyl-4-Phenylthieno[2,3-b]Thiophene-2,5-Dicarboxylate (Compound 1)

- Structural Differences: Compound 1 lacks the azanediyl and amide linkages present in the target compound. Instead, it features a fused thieno[2,3-b]thiophene core with ester groups at positions 2 and 5 and methyl/phenyl substituents.

- Synthesis : Prepared via literature methods involving esterification and cyclization reactions .

- Spectroscopic Properties :

- IR : Absorptions at 3,304–3,159 cm⁻¹ (NH₂/NH stretches in related bis-hydrazide derivatives) are absent in the target compound, which would instead show characteristic amide N-H stretches (~3,300 cm⁻¹) and ester C=O stretches (~1,715 cm⁻¹).

- Mass Spec : Molecular ion peaks at m/z = 346 [M⁺] for bis-hydrazide derivatives (e.g., compound 2 in ) contrast with the higher molecular weight expected for the target compound due to its additional methyl and carboxylate groups .

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (Compound 1a)

- Structural Differences : This compound contains a benzo[b]thiophene scaffold with hydroxyl and ketone groups, differing from the target compound’s thiophene-amide backbone.

- Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O, a method distinct from the amide coupling used for the target compound .

- Physical Properties :

Bis-Azo Compounds with S/SO₂ Bridges (e.g., Compound 2 in )

- Structural Differences : These compounds utilize azo (-N=N-) and thiophenylene bridges instead of the target’s amide-linked thiophene system. For example, 2,2'-((thiobis(4,1-phenylene))bis(hydrazin-2-yl-1-ylidene))bis(5,5-dimethylcyclohexane-1,3-dione) features a sulfur-bridged bis-hydrazone structure.

- Synthesis : Formed via coupling of 4,4'-thiodianiline with dimedone, highlighting divergent strategies (azo coupling vs. amide condensation) .

- Electronic Properties : Azo groups confer strong chromophoric properties, whereas the target compound’s amide-thiophene system may exhibit enhanced π-conjugation and stability under thermal/UV stress .

Data Tables

Table 2: Spectroscopic and Physical Properties

Key Research Findings

- Electronic Properties : The target compound’s amide-thiophene structure likely exhibits superior π-conjugation compared to azo or ester-based analogs, making it a candidate for organic electronic applications .

- Reactivity : Hydrazide derivatives (e.g., compound 2 in ) are more reactive toward aldehydes, whereas the target compound’s amide groups may favor hydrolysis or nucleophilic substitution under acidic/basic conditions .

- Stability : Benzo[b]thiophene derivatives with hydroxyl/ketone groups () are prone to oxidation, whereas the target compound’s methyl and ester substituents may enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.